(1R)-Benazepril tert-Butyl Ester
Description
Contextualization within Renin-Angiotensin System Modulator Synthetic Pathways
The renin-angiotensin system (RAS) is a hormonal cascade that plays a vital role in regulating blood pressure and fluid balance in the body. nih.gov Angiotensin-converting enzyme (ACE) is a key component of this system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov ACE inhibitors, such as benazepril (B1667978), block this conversion, leading to vasodilation and a reduction in blood pressure. newdrugapprovals.org
The synthesis of ACE inhibitors like benazepril is a significant area of pharmaceutical chemistry. Benazepril is a prodrug, meaning it is administered in an inactive form and is metabolized in the liver to its active form, benazeprilat (B1667979). newdrugapprovals.orggoogle.com The synthesis of benazepril involves the coupling of two key chiral fragments: a substituted amino acid derivative and a cyclic benzazepine moiety. (1R)-Benazepril tert-Butyl Ester represents a crucial stage in this coupling process, embodying the correct stereochemistry required for the final drug's activity.
Significance as a Chiral Intermediate in Advanced Organic Synthesis
The therapeutic activity of many drugs is highly dependent on their stereochemistry. In the case of benazepril, the desired biological activity resides in a specific diastereomer, the (S,S)-isomer. nih.gov The use of this compound as a chiral intermediate is a strategic approach to control the stereochemical outcome of the synthesis. This method, known as asymmetric synthesis, aims to produce a single desired stereoisomer, thereby avoiding the need for costly and often inefficient resolution of a racemic mixture later in the process. nih.govgoogle.com
The tert-butyl group in this compound plays a dual role. It not only protects the carboxylic acid but also influences the stereochemical environment during subsequent reactions, guiding the formation of the desired diastereomer. The development of synthetic routes that utilize such well-defined chiral intermediates has been a major advancement in producing enantiomerically pure pharmaceuticals.
One of the key challenges in the synthesis of benazepril is achieving a high diastereomeric ratio of the desired (S,S) isomer. Research has shown that the choice of solvent can significantly influence the diastereoselectivity of the reaction. For instance, in the asymmetric aza-Michael addition to form a key intermediate, polar aprotic solvents have been shown to yield higher diastereomeric ratios.
| Solvent | Diastereomeric Ratio (S,S) : (R,S) |
| Dichloromethane (B109758) | 4.20 : 1 |
| Acetonitrile (B52724) | 3.73 : 1 |
| Tetrahydrofuran (THF) | 2.15 : 1 |
| Toluene | 1.53 : 1 |
| Table 1: Influence of Solvent on Diastereomeric Ratio in a Key Step of Benazepril Intermediate Synthesis. google.com |
Historical Evolution of Synthetic Strategies Pertaining to Benazepril and its Precursors
The synthesis of ACE inhibitors has evolved significantly since the discovery of the first members of this class. Early synthetic methods for compounds like benazepril often involved the coupling of racemic fragments, which then required a difficult separation of the resulting diastereomers. google.com These classical resolution methods were often low-yielding and added significant cost and complexity to the manufacturing process.
Recognizing these limitations, synthetic chemists focused on developing more efficient and stereoselective routes. This led to the exploration of chiral pool synthesis, where readily available chiral starting materials are used, and the development of asymmetric catalytic methods. A significant advancement was the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction.
The use of intermediates like tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate represents a key step in modern, more efficient syntheses of benazepril. google.comgoogle.com Various synthetic strategies have been patented, highlighting different approaches to couple this chiral amine with a side chain to form the benazepril backbone. For example, some methods involve the nucleophilic substitution of this amine onto a chiral substrate like ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (B1204436). google.com Another approach involves a Michael addition reaction between the chiral amine and a 3-benzoyl acrylic acid ester.
More recent innovations have focused on dynamic kinetic resolution, a process that combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer, thereby theoretically allowing for a 100% yield of the desired stereoisomer. google.com These advanced strategies underscore the ongoing efforts to develop more economical and environmentally friendly methods for producing enantiomerically pure benazepril, with chiral intermediates like this compound at the heart of these developments.
Properties
Molecular Formula |
C₂₈H₃₆N₂O₅ |
|---|---|
Molecular Weight |
480.6 |
Synonyms |
(3S)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester; [R-(R*,R*)]-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1 |
Origin of Product |
United States |
Advanced Analytical Characterization and Purity Assessment of 1r Benazepril Tert Butyl Ester
Chromatographic Methodologies for Enantiomeric and Diastereomeric Purity Determination
Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating complex mixtures. For chiral compounds such as benazepril (B1667978) and its intermediates, specific chromatographic techniques are required to resolve and quantify stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of drug substances. Its versatility allows for the development of specific methods to separate enantiomers, diastereomers, and other impurities.
Benazepril contains two stereogenic centers, resulting in the possibility of four stereoisomers. ptfarm.pl The separation of these enantiomeric and diastereomeric pairs is critical. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral environment for separation. HPLC utilizing Chiral Stationary Phases (CSPs) is a primary and effective approach for this purpose. csfarmacie.cz
The fundamental principle behind this separation is the "three-point interaction" model, which posits that for chiral recognition to occur, at least three simultaneous interactions must take place between the analyte and the CSP. csfarmacie.czyoutube.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are among the most successful and widely used for resolving a broad range of chiral compounds. researchgate.netmdpi.comscirp.org The selection of the appropriate CSP and mobile phase is determined through method development, optimizing for the best resolution between stereoisomers. researchgate.net For instance, studies on benazepril intermediates have successfully employed a cellulose tris-3,5-dimethyl-phenylcarbamate (CDMPC) column to achieve separation. researchgate.net Another effective approach involves using an α1-acid glycoprotein (B1211001) (AGP)-based chiral column, which can resolve benazepril stereoisomers and its active metabolite, benazeprilat (B1667979). researchgate.net
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Application Note | Reference |
|---|---|---|---|
| Cellulose tris-3,5-dimethyl-phenylcarbamate (CDMPC) | Hexane with n-butanol as a modifier | Effective for the resolution of benazepril intermediates. | researchgate.net |
| α1-acid glycoprotein (AGP) | Phosphate buffer with organic modifiers | Achieved baseline separation of benazepril, its stereoisomers, and benazeprilat without derivatization. | researchgate.net |
| Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) | Hexane / 2-propanol | Used for separating enantiomers of various pharmaceutical intermediates. | researchgate.net |
| Chiralcel OC | Hexane / isopropanol (B130326) / trifluoroacetic acid | Evaluated for the separation of benazepril hydrochloride enantiomers. | ptfarm.pl |
Unlike enantiomers, diastereomers have different physical properties and can often be separated using standard achiral HPLC columns. mdpi.com Reversed-Phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of diastereomers and process-related impurities in benazepril synthesis. researchgate.netajpsonline.com
A typical RP-HPLC method employs a nonpolar stationary phase, such as a C18 (octadecyl-silica) column, and a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For benazepril and its related compounds, methods commonly use a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, with UV detection frequently set around 240 nm. researchgate.netajpsonline.comnih.gov This approach allows for the effective separation and quantification of the main compound from its diastereomers and other potential impurities that may arise during synthesis, such as starting materials or by-products. ajpsonline.comclearsynth.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed Phase C18 (ODS) | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile and Water/Phosphate Buffer (e.g., 35:65 v/v), pH adjusted | researchgate.netnih.gov |
| Detection | UV at 240 nm | researchgate.netajpsonline.comnih.gov |
| Flow Rate | Typically 1.0 mL/min | tsijournals.com |
| Temperature | Ambient or controlled (e.g., 25°C) | researchgate.netajpsonline.com |
Development of Stability-Indicating Analytical Methods
Stability-indicating analytical methods (SIAMs) are essential for determining the shelf-life of a drug product. These methods must be validated to prove they can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products that may form under various environmental conditions. tandfonline.comnih.gov The development of a SIAM involves subjecting the drug substance to forced degradation (stress testing). longdom.orgnih.gov
For benazepril, forced degradation studies involve exposure to harsh conditions such as acid and alkali hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolytic stress. nih.govtandfonline.comnih.gov Research has shown that benazepril is susceptible to degradation under hydrolytic (acidic, basic), oxidative, and thermal conditions. tandfonline.comnih.gov A primary and known degradation product is benazeprilat, the active metabolite, which is formed through the hydrolysis of the ester group. tsijournals.comnih.gov The developed HPLC method must demonstrate specificity by effectively separating the intact benazepril peak from all potential degradation product peaks. nih.govtandfonline.com The validation of these methods follows International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. tandfonline.comscirp.org
Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
While chromatography excels at separation, spectroscopic techniques are required for the definitive identification and structural elucidation of the separated components.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. nih.govrsc.org It provides detailed information about the carbon-hydrogen framework of a molecule, which is critical for confirming the identity of (1R)-Benazepril tert-Butyl Ester and characterizing its related substances.
¹H NMR: Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. Specific chemical shifts (δ) and coupling constants (J) allow for the assignment of protons within the benzazepine ring, the phenylpropyl side chain, and the tert-butyl ester group.
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. It is used to identify the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic). rsc.org
2D-NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are vital for establishing the complete molecular structure. researchgate.netnih.gov
COSY (COrrelation SpectroscopY) identifies proton-proton (¹H-¹H) coupling networks, helping to trace out spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly crucial for assigning quaternary carbons (carbons with no attached protons) and linking different molecular fragments together.
Together, these NMR techniques provide the conclusive evidence needed for structural elucidation and are instrumental in assigning the specific stereochemistry of the molecule. rsc.orgnih.gov
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Aromatic Protons | 7.44 – 7.24 (m) | 135.60, 128.78, 128.56, 128.34 | rsc.org |
| -O-CH₂- (benzyl ester) | 5.13 (s) | 66.36 | rsc.org |
| C(=O)O- (ester carbonyl) | - | 170.28 | rsc.org |
| C(=O)N- (lactam carbonyl) | - | 169.55 | rsc.org |
| -C(CH₃)₃ (tert-butyl) | 1.29 (s) | 30.22 | rsc.org |
| -C(CH₃)₃ (tert-butyl carbon) | - | 85.71 | rsc.org |
Note: The data presented is illustrative and based on a closely related structure. Actual chemical shifts for this compound may vary slightly.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used for the identification of functional groups within a molecule. nih.gov By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. For this compound, this technique is crucial for confirming the presence of its key structural features.
The analysis is typically performed using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, which requires minimal sample preparation and allows the sample to be analyzed in its native state. nih.gov The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this exact isomer is not publicly available, based on its structure and data from similar compounds like N-tert-butyl benzamide (B126) and other t-butyl esters, the following peaks can be anticipated. researchgate.netresearchgate.net
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Amine) | 3300 - 3500 | Stretching vibration of the secondary amine. |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds in the phenyl and benzazepine rings. |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the ethyl and tert-butyl groups. |
| C=O (Ester) | 1730 - 1750 | Stretching vibration of the carbonyl group in the tert-butyl ester. |
| C=O (Amide) | 1630 - 1680 | Stretching vibration of the lactam (amide) carbonyl group in the benzazepine ring. |
| C=C (Aromatic) | 1450 - 1600 | Stretching vibrations within the aromatic rings. |
| C-O (Ester) | 1150 - 1250 | Stretching vibration of the C-O bond in the ester groups. |
This table is generated based on typical infrared absorption frequencies for the specified functional groups.
The presence and position of these bands provide confirmatory evidence of the compound's identity and can indicate the presence of impurities if unexpected peaks appear. For instance, the absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of the hydrolyzed acid impurity, Benazeprilat.
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS) for Impurity Profiling and Identification
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure. When coupled with a separation technique like Liquid Chromatography (LC), it becomes a highly sensitive and specific method (LC-MS) for profiling, identifying, and quantifying impurities, even at trace levels. symapmedical.comnih.gov
For this compound, LC-MS/MS (tandem mass spectrometry) is the method of choice. sigmaaldrich.comnih.gov The process involves:
Chromatographic Separation: An LC system, often using a C18 column, separates the main compound from any impurities based on their physicochemical properties. sigmaaldrich.comnih.gov
Ionization: The separated molecules are ionized, typically using Electrospray Ionization (ESI), to generate charged parent ions. sigmaaldrich.comnih.gov
Mass Analysis: The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₂₈H₃₆N₂O₅), the expected parent ion [M+H]⁺ would be at m/z 481.6. pharmaffiliates.comnih.gov
Fragmentation (MS/MS): The parent ions can be fragmented, and the resulting daughter ions provide structural information that aids in the unequivocal identification of the compound and its impurities.
LC-MS methods have been successfully developed to identify and characterize various impurities and degradation products of Benazepril, such as hydroxylated derivatives. nih.gov The high sensitivity of these methods allows for the detection and identification of impurities at levels as low as 0.2%. nih.gov
Table 2: Potential Impurities of this compound and their Detection by MS
| Compound Name | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₂₈H₃₆N₂O₅ | 480.61 | 481.6 |
| Benazeprilat tert-Butyl Ester | C₂₆H₃₂N₂O₅ | 452.55 | 453.6 |
| Benazepril | C₂₄H₂₈N₂O₅ | 424.49 | 425.5 |
| Benazeprilat | C₂₂H₂₄N₂O₅ | 396.44 | 397.4 |
| Hydroxylated Benazepril Impurity | C₂₄H₂₈N₂O₆ | 440.49 | 441.5 |
Data compiled from multiple sources. nih.govpharmaffiliates.comnih.gov
Development and Validation of Analytical Reference Standards
The establishment of a highly pure and well-characterized analytical reference standard for this compound is a prerequisite for accurate quantitative analysis and quality control. This standard serves as the benchmark against which production batches are compared.
Method Validation Parameters: Linearity, Accuracy, Precision, Robustness
Analytical methods used for the quality control of this compound must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are reliable and fit for purpose. researchgate.netjetir.org Validation involves demonstrating the method's performance across several key parameters. While specific validation data for the tert-butyl ester is proprietary, data from validated HPLC and LC-MS methods for Benazepril provide a clear framework for the expected performance criteria. researchgate.netjetir.orgnih.gov
Linearity: This demonstrates a direct proportionality between the concentration of the analyte and the analytical signal. For Benazepril, methods typically show excellent linearity over a specified concentration range, with a correlation coefficient (r²) of ≥ 0.999. researchgate.net
Accuracy: This measures the closeness of the test results to the true value. It is often assessed by spike-recovery studies at different concentration levels. For Benazepril, accuracy is typically reported as percent recovery, with acceptable limits often falling between 98.0% and 102.0%. jetir.orgjetir.org
Precision: This expresses the variability of results from repeated measurements of the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day). The results are expressed as the Relative Standard Deviation (%RSD), which should generally be less than 2.0%. researchgate.netnih.gov
Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). jetir.org This ensures the method is reliable during routine use.
Table 3: Typical Method Validation Parameters for Benazepril Analysis
| Parameter | Typical Specification | Example Finding for Benazepril HCl | Source(s) |
| Linearity (r²) | ≥ 0.999 | 0.999 | researchgate.net |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90 - 110% (broader range accepted in some studies) | researchgate.netjetir.org |
| Precision (% RSD) | < 2.0% | < 1.8% | researchgate.netnih.gov |
| Robustness | No significant impact on results from minor changes | Tailing factor and theoretical plates within acceptable bounds after minor changes. | jetir.orgjetir.org |
Traceability and Comparability with Pharmacopeial Standards (e.g., USP, EP)
Reference standards for pharmaceutical compounds must be traceable to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). sigmaaldrich.com This ensures consistency and allows for the global acceptance of analytical results.
For this compound, which is an intermediate, a direct monograph may not exist. However, its quality is intrinsically linked to the final API, Benazepril Hydrochloride, for which official USP reference standards are available. sigmaaldrich.comsigmaaldrich.com The USP provides well-characterized Benazepril Hydrochloride RS and a suite of related compound reference standards (e.g., Benazepril Related Compound A, B, C, etc.) that are used for identification and impurity control. drugfuture.com
The characterization of an in-house this compound reference standard would involve a direct comparison with the official Benazepril HCl standard and its related impurities after appropriate chemical conversion. This process establishes traceability. The FDA and other regulatory bodies may accept the use of standards from the EP or Japanese Pharmacopoeia (JP) if they are demonstrated to be equivalent to or better than the corresponding USP standard, ensuring that quality is maintained across different regulatory landscapes. fda.gov
In Depth Analysis of Stereochemical Control in 1r Benazepril Tert Butyl Ester Synthesis
Mechanistic Insights into Enantioselectivity and Diastereoselectivity
Achieving the desired stereochemistry in Benazepril (B1667978) synthesis hinges on controlling two key chiral centers. The formation of these centers is often accomplished through reactions like asymmetric Michael additions or reductive aminations, where the facial selectivity of the approach of reactants determines the stereochemical outcome.
One prominent strategy involves the asymmetric aza-Michael addition of a chiral amine, L-homophenylalanine ethyl ester (LHPE), to an α,β-unsaturated carbonyl compound, 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.govmdpi.com In this reaction, the inherent chirality of LHPE directs the addition to the prochiral acceptor, leading to the preferential formation of one diastereomer. The diastereoselectivity of this 1,4-addition is significantly influenced by the reaction environment, particularly the solvent. nih.gov
The mechanism is believed to proceed through a transition state where the nucleophilic amine adds to the unsaturated ester. The choice of solvent can affect the stability of this transition state and the reversibility of the addition-elimination process. nih.govresearchgate.net Polar aprotic solvents have been shown to favor higher diastereomeric ratios. For instance, using dichloromethane (B109758) as a solvent resulted in a diastereomeric ratio of 4.20:1 ((S,S)-form to (R,S)-form), whereas more polar or nonpolar solvents gave poorer ratios. nih.govresearchgate.net This suggests that the solvent's ability to stabilize or destabilize charged intermediates or transition states plays a crucial role in dictating the stereochemical pathway. While metallic counterions have been explored to modify the nucleophilicity of the amino group or affect reaction reversibility through chelation, they did not show a significant impact on diastereoselectivity in this specific aza-Michael reaction. nih.gov
Another established method is the reductive amination of ethyl 2-oxo-4-phenyl butyrate (B1204436) with (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one. newdrugapprovals.org The stereochemical outcome of this reaction is controlled by the direction of hydride attack on the imine intermediate formed in situ. The pre-existing stereocenter in the benzazepine moiety influences the approach of the reducing agent, leading to the formation of a mixture of diastereomers, which then requires separation or epimerization to isolate the desired (S,S) isomer. newdrugapprovals.orggoogle.com
Application of Chiral Pool Strategy in Precursor Synthesis
The chiral pool strategy is a cornerstone of efficient asymmetric synthesis, leveraging naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.org In the synthesis of (1R)-Benazepril tert-Butyl Ester and its parent drug, this approach is frequently employed by using chiral amino acid derivatives.
A key precursor, L-homophenylalanine ethyl ester (LHPE), is an unnatural chiral amino ester that serves as a readily available building block from the chiral pool. nih.govmdpi.com By incorporating LHPE, one of the required stereocenters is pre-established, simplifying the synthetic challenge to the creation of the second chiral center with the correct relative configuration. nih.gov Similarly, the synthesis can utilize (S)-homophenylalanine in a dynamic kinetic resolution process with a brominated benzazepine derivative to form the desired intermediate. google.com
Design and Role of Chiral Catalysts and Auxiliaries in Stereoinduction
Where chiral pool starting materials are not used for both stereocenters, asymmetric synthesis relies on chiral catalysts or auxiliaries to induce stereoselectivity. sigmaaldrich.com These agents create a chiral environment during the reaction, forcing the formation of one stereoisomer over another.
In one synthetic route to a key Benazepril intermediate, (R)-ethyl 2-hydroxy-4-phenylbutyrate, an asymmetric catalytic hydrogenation is employed. google.com This process uses ethyl 2-oxo-4-phenylbutyrate as a prochiral substrate. The stereochemical control is achieved by using a chiral ligand, such as cinchonidine, in conjunction with a metal catalyst under high pressure. google.com The chiral ligand-metal complex creates an asymmetric environment that directs the hydrogen addition to one face of the ketone, yielding the (R)-alcohol with high enantioselectivity.
Chiral auxiliaries are another powerful tool. sigmaaldrich.com These are chiral molecules that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. sigmaaldrich.com While specific examples of chiral auxiliaries in the synthesis of this compound are less commonly cited in favor of chiral pool or substrate-controlled methods, the principle remains a viable strategy for controlling stereochemistry in related pharmaceutical syntheses. researchgate.netbath.ac.uk
Alternatively, a substrate-controlled approach can be used where a chiral substrate is employed to induce the formation of the second stereocenter. For example, the nucleophilic substitution reaction between (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one and a chiral electrophile, ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate, proceeds via an SN2 mechanism. newdrugapprovals.org The inversion of configuration at the carbon bearing the leaving group is expected, but the inherent chirality of both reactants ensures the formation of a specific diastereomer, in this case leading to a high diastereomeric ratio of 96:4 (SS:SR). newdrugapprovals.org
Strategies for Achieving and Enhancing Enantiomeric Excess (ee)
Even highly selective asymmetric reactions rarely produce a single stereoisomer. Therefore, strategies to enhance the enantiomeric or diastereomeric excess of the product are crucial for obtaining pharmaceutical-grade purity.
Crystallization and Recrystallization: One of the most common methods for purification is diastereomeric recrystallization. Since diastereomers have different physical properties, including solubility, it is often possible to find a solvent system from which the desired isomer preferentially crystallizes. google.com For instance, crude Benazepril hydrochloride, initially obtained with a diastereomeric ratio of 70:30 (SS:SR), can be enriched to a 95:5 ratio by crystallization from methyl ethyl ketone. newdrugapprovals.orgslideshare.net Further purification by refluxing in specific solvents can increase the diastereomeric ratio to over 99%. slideshare.net
Epimerization: In cases where a significant amount of an undesired diastereomer is formed, a process involving epimerization can be highly effective. This strategy relies on the ability to selectively invert the configuration of one stereocenter while leaving the other intact. One patented method describes the conversion of an undesired (R,S) intermediate to the desired (S,S) form. google.com This is achieved by heating the mixture in a suitable solvent, like p-xylene, which facilitates an equilibrium between the two diastereomers. Because the desired (S,S) diastereomer has lower solubility, it crystallizes out of the solution, driving the equilibrium towards its formation, a process known as crystallization-induced asymmetric transformation. google.com
Chromatographic Separation: For separating diastereomeric products, flash column chromatography is also a viable, though often less scalable, method. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase and can be used to isolate the desired diastereomer. researchgate.net
Kinetic Control: The conditions of the asymmetric reaction itself can be optimized to maximize stereoselectivity. In the aza-Michael addition approach, factors such as reaction time, temperature, and reactant stoichiometry are fine-tuned. nih.gov For example, the highest diastereomeric selectivity (4.50:1) was achieved with a specific 1.00:1.10 ratio of the unsaturated ester to LHPE. nih.gov Lowering the temperature can slow the reaction but may also reduce the reversibility that can erode the diastereomeric ratio. nih.gov
Interactive Data Table: Solvent Effect on Diastereomeric Ratio in Asymmetric Aza-Michael Reaction researchgate.net
The following table details the effect of different solvents on the diastereomeric ratio of the product formed from the aza-Michael addition of L-homophenylalanine ethyl ester (LHPE) to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester.
| Solvent | Reaction Time (h) | Diastereomeric Ratio ((S,S) : (R,S)) | Conversion (%) |
| Dichloromethane | 17 | 4.20 : 1 | 96.0 |
| Acetonitrile (B52724) | 26 | 3.75 : 1 | 99.0 |
| Ethanol | 18 | 2.15 : 1 | 98.0 |
| Isopropanol (B130326) | 16 | 1.91 : 1 | 98.8 |
| Xylene | 16 | 1.88 : 1 | 99.3 |
| Pyridine | 33 | 1.87 : 1 | 98.2 |
| Ether | 25 | 1.86 : 1 | 98.2 |
| Benzene | 16 | 1.83 : 1 | 98.6 |
| Toluene | 16 | 1.60 : 1 | 99.1 |
| THF | 16 | 1.53 : 1 | 98.6 |
Research Applications of 1r Benazepril Tert Butyl Ester in Chemical Sciences
Utilization as a Synthetic Building Block in Medicinal Chemistry Research
Beyond its role in the synthesis of benazepril (B1667978), the structural scaffold of (1R)-Benazepril tert-butyl ester makes it a valuable building block for the creation of novel ACE inhibitor analogues and other medicinally relevant compounds. Medicinal chemists often utilize such well-defined intermediates to explore structure-activity relationships (SAR) by systematically modifying different parts of the molecule.
The benzazepine core, the substituted amino acid side chain, and the ester functionalities present in this compound offer multiple points for chemical modification. For instance, the phenyl group on the side chain can be replaced with other aromatic or heterocyclic rings to investigate the impact on binding affinity and selectivity for the ACE enzyme. Similarly, the ethyl ester can be varied to modulate the prodrug properties of the resulting analogues.
The lipophilicity of ACE inhibitors, a property influenced by ester groups, is known to affect their tissue penetration and pharmacokinetic profiles. wikipedia.org The tert-butyl ester in this intermediate provides a starting point for designing analogues with altered lipophilicity to potentially enhance their therapeutic properties. The development of deuterated versions of benazepril, such as Benazepril tert-Butyl Ester d5, is another area of research where this intermediate is indispensable, aiding in metabolic and pharmacokinetic studies. scbt.com
Application as a Chemical Probe in Fundamental Mechanistic Organic Chemistry Studies
The synthesis of benazepril and its analogues, which prominently features this compound, provides a platform for investigating fundamental mechanistic aspects of organic reactions. The stereoselective synthesis of benazepril is a key challenge, and studies in this area contribute to a deeper understanding of asymmetric synthesis and chiral resolution techniques.
For example, the asymmetric aza-Michael addition has been explored as a key step in a convergent synthesis of a chiral intermediate for benazepril. nih.gov The study of such reactions, including the influence of solvents and other reaction conditions on diastereoselectivity, provides valuable insights into reaction mechanisms. researchgate.net The reversible nature of the aza-Michael reaction can be exploited to achieve dynamic resolution, where the less soluble diastereomer precipitates, driving the equilibrium towards the desired product. nih.gov
Emerging Trends and Future Research Directions
Discovery and Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The stereochemistry of (1R)-Benazepril tert-Butyl Ester is crucial for its biological activity, necessitating highly selective synthetic methods. A significant area of research focuses on the development of advanced catalytic systems that can achieve high yields and enantioselectivity.
One of the key reactions in the synthesis of benazepril (B1667978) intermediates is the asymmetric aza-Michael addition. nih.govresearchgate.netnih.gov Research has shown that the choice of catalyst and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the product. For instance, in the synthesis of a key intermediate for benazepril, the diastereoselectivity of the aza-Michael addition was found to be highly dependent on the solvent, with polar aprotic solvents like dichloromethane (B109758) providing higher diastereomeric ratios. nih.govresearchgate.net
Future research is directed towards the discovery of even more efficient and selective catalysts. This includes the exploration of novel organocatalysts, transition metal complexes with chiral ligands, and biocatalysts. Enzymes, in particular, offer immense potential due to their inherent high stereoselectivity and ability to function under mild, environmentally friendly conditions. While specific research on the enzymatic synthesis of this compound is not yet widely published, the successful application of enzymes like lipases and alcohol dehydrogenases in the synthesis of other chiral pharmaceutical intermediates suggests a promising avenue for investigation. researchgate.net The use of immobilized enzymes, for example, could lead to simplified product purification and catalyst recycling, further enhancing the efficiency of the process.
Table 1: Influence of Solvent on Diastereoselectivity in an Asymmetric Aza-Michael Reaction for a Benazepril Intermediate researchgate.net
| Solvent | Reaction Time (h) | Diastereomeric Ratio (S,S) : (R,S) |
| Dichloromethane | 17 | 4.20 : 1 |
| Acetonitrile (B52724) | 26 | 3.75 : 1 |
| Ethanol | 18 | 2.15 : 1 |
| Isopropanol (B130326) | 16 | 1.91 : 1 |
| Toluene | 16 | 1.60 : 1 |
| Tetrahydrofuran (THF) | 16 | 1.53 : 1 |
Advancements in Sustainable and Environmentally Benign Synthetic Pathways
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. For the synthesis of this compound, this translates to developing pathways that are not only efficient but also sustainable.
Future research in this area will likely focus on:
The use of greener solvents: Replacing hazardous organic solvents with more benign alternatives such as water, supercritical fluids, or bio-based solvents.
Catalytic processes: As mentioned earlier, catalytic reactions are inherently more sustainable than stoichiometric ones as they reduce waste.
Renewable feedstocks: Investigating the possibility of deriving starting materials from renewable resources.
Energy efficiency: Developing processes that require less energy input, for example, by utilizing microwave-assisted synthesis or flow chemistry.
The development of such sustainable pathways not only benefits the environment but can also lead to more cost-effective and safer manufacturing processes.
Integration of Advanced Analytical Techniques for Real-Time Process Monitoring and Control
Advanced analytical techniques that can be integrated for real-time monitoring include:
Spectroscopic methods: Techniques like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and the product without the need for sample extraction.
Chromatographic methods: In-line or on-line High-Performance Liquid Chromatography (HPLC) can be used to monitor the formation of the desired stereoisomer and any impurities in real-time.
By continuously monitoring the reaction, it is possible to identify and control critical process parameters that affect the yield and purity of this compound. This allows for immediate adjustments to be made to the process, ensuring consistent product quality and preventing batch failures. The implementation of PAT is a key step towards achieving a "Quality by Design" (QbD) approach in pharmaceutical manufacturing.
Computational Chemistry and In Silico Modeling for Reaction Pathway Prediction and Stereochemical Outcomes
Computational chemistry and in silico modeling are becoming increasingly powerful tools in modern drug development and process chemistry. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles can be readily applied to this system.
Potential applications of computational modeling in this context include:
Reaction pathway prediction: Quantum mechanical calculations can be used to model the reaction mechanism of key steps, such as the aza-Michael addition, to understand the transition states and predict the most favorable reaction pathways.
Stereochemical outcome prediction: Molecular modeling and docking studies can be employed to understand the interactions between the substrate and the chiral catalyst or auxiliary. This can help in predicting the stereochemical outcome of the reaction and in designing more selective catalysts. For example, modeling the interaction of different diastereomeric transition states can provide insights into the factors governing the observed diastereoselectivity.
Quantitative Structure-Activity Relationship (QSAR) studies: While more commonly used in drug discovery, QSAR principles can be applied to understand the relationship between the structure of catalysts or reactants and the reaction outcome. nih.gov This can aid in the rational design of more efficient synthetic processes.
As computational power continues to increase and modeling software becomes more sophisticated, the use of these in silico tools is expected to become an integral part of developing efficient, selective, and robust synthetic routes for complex molecules like this compound.
Q & A
Q. What are the critical steps in synthesizing (1R)-Benazepril tert-Butyl Ester with high enantiomeric purity?
The synthesis requires enantioselective control during the formation of the chiral tert-butyl ester intermediate. A validated method involves reacting 3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid with chirally active L(+)-tartaric acid in the presence of an aldehyde (e.g., formaldehyde) to form a diastereomeric salt. Subsequent treatment with a base (e.g., liquid ammonia) in dichloromethane at pH 9–11 isolates the (S)-configured intermediate. Condensation with ethyl (+)-R-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate under basic conditions yields the final product . Key challenges include avoiding racemization during esterification and optimizing solvent polarity for crystallization.
Q. How can HPLC methods be optimized to quantify this compound and its process-related impurities?
Use a reversed-phase C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 2.5–3.0) in gradient mode. Detect impurities at 210–220 nm, ensuring baseline separation of peaks with relative retention times (RRT) for critical impurities like tert-butyl (3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate (RRT 0.5) and ethyl ester derivatives (RRT 2.1). Validate the method per ICH guidelines, focusing on specificity, linearity (50–150% of target concentration), and precision (RSD <2%) .
Q. What stability-indicating assays are recommended for this compound under accelerated storage conditions?
Perform forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Analyze degraded samples via HPLC to identify hydrolytic byproducts (e.g., free carboxylic acids) and oxidation products. Store reference standards at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can chiral chromatography resolve diastereomeric impurities in this compound synthesis?
Employ a Chiralpak® IA or IB column with hexane:isopropanol (85:15, v/v) containing 0.1% trifluoroacetic acid. Adjust flow rates to 1.0 mL/min and monitor at 254 nm. This method separates (1R,3S)- and (1S,3R)-diastereomers, which differ in retention times due to steric interactions with the chiral stationary phase. Quantify impurities using area normalization, ensuring limits ≤0.5% per ICH Q3A .
Q. What strategies mitigate epimerization during the tert-butyl esterification of (1R)-Benazepril intermediates?
Epimerization occurs via keto-enol tautomerism under acidic or high-temperature conditions. To minimize this:
- Use aprotic solvents (e.g., dichloromethane) and maintain reaction temperatures <25°C.
- Introduce bulky protecting groups (e.g., benzyl esters) to sterically hinder the α-carbon.
- Monitor reaction progress via in-situ FTIR to detect carbonyl shifts indicative of ester formation .
Q. How do solvent polarity and counterion effects influence asymmetric aza-Michael reactions in this compound synthesis?
Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine intermediate, improving reaction rates. Counterions (e.g., n-methylmorpholine) stabilize the transition state via hydrogen bonding, increasing diastereoselectivity (dr >10:1). Kinetic studies show that solvent polarity inversely correlates with activation energy for the (1R)-configured product .
Q. What synthetic routes are available for preparing this compound-related impurities (e.g., Related Compound F)?
Synthesize Related Compound F (tert-butyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate) via partial hydrolysis of the tert-butyl ester using dilute HCl (0.01N) at 40°C. Characterize the impurity via LC-MS (m/z 290.36 [M+H]⁺) and ¹H-NMR (δ 1.45 ppm for tert-butyl protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
